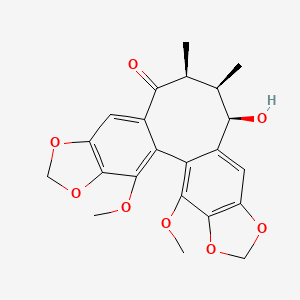
Kadsurindutin H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kadsurindutin H is a lignan compound isolated from the genus Kadsura, which belongs to the family Schisandraceae. This genus is known for its medicinal properties and has been used in traditional Chinese medicine for centuries. This compound, like other lignans from Kadsura, exhibits various biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kadsurindutin H involves several steps, starting from the extraction of the compound from the stems and roots of Kadsura species. The extraction is typically done using organic solvents such as ethanol or acetone. The crude extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic chemistry may lead to the development of efficient synthetic routes for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
Kadsurindutin H undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It is used as a model compound for studying lignan biosynthesis and chemical properties.
Biology: It has been shown to exhibit anti-inflammatory, antioxidant, and antiviral activities.
Medicine: Kadsurindutin H is being investigated for its potential use in treating diseases such as cancer, Alzheimer’s disease, and viral infections.
Industry: Its antioxidant properties make it a potential additive in food and cosmetic products.
Mechanism of Action
The mechanism of action of Kadsurindutin H involves its interaction with various molecular targets and pathways. It has been shown to inhibit the production of nitric oxide, a key mediator of inflammation, by interacting with enzymes involved in its synthesis. Additionally, this compound may exert its effects through antioxidant pathways, scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Kadsurindutin H is structurally similar to other lignans isolated from the genus Kadsura, such as kadsuralignan H, kadsuralignan I, and kadsuralignan J. it is unique in its specific biological activities and chemical properties. For example, while kadsuralignan H also exhibits anti-inflammatory properties, this compound has shown a broader range of biological activities, including antiviral effects.
List of Similar Compounds
- Kadsuralignan H
- Kadsuralignan I
- Kadsuralignan J
- Schisandrin
- Gomisin A
Properties
Molecular Formula |
C22H22O8 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(12S,13R,14R)-14-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-one |
InChI |
InChI=1S/C22H22O8/c1-9-10(2)18(24)12-6-14-20(30-8-28-14)22(26-4)16(12)15-11(17(9)23)5-13-19(21(15)25-3)29-7-27-13/h5-6,9-10,17,23H,7-8H2,1-4H3/t9-,10+,17-/m1/s1 |
InChI Key |
SEBKCRYGYKNELU-GPHJXTMHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)C2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]1O)OCO5)OC)OC)OCO3)C |
Canonical SMILES |
CC1C(C(=O)C2=CC3=C(C(=C2C4=C(C5=C(C=C4C1O)OCO5)OC)OC)OCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


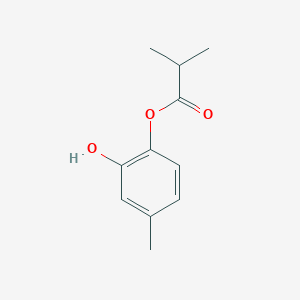
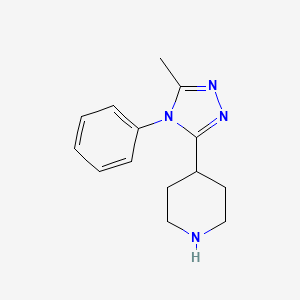
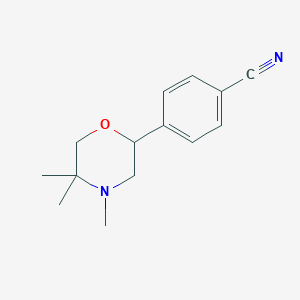
![4-[(2-Phenylethyl)amino]phenol](/img/structure/B15241517.png)

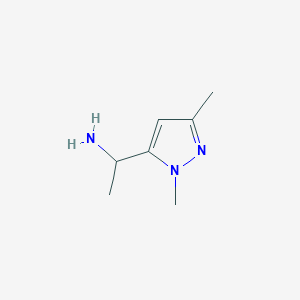
![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)
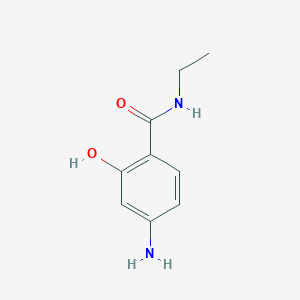
![2-[4-(Dimethylamino)phenyl]cyclopentanone](/img/structure/B15241523.png)
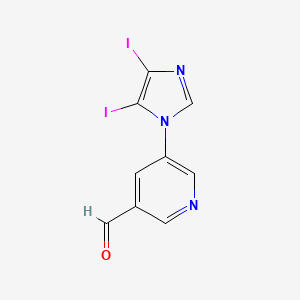
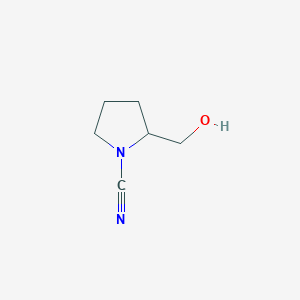
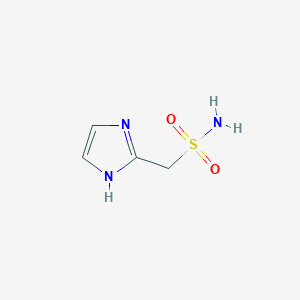
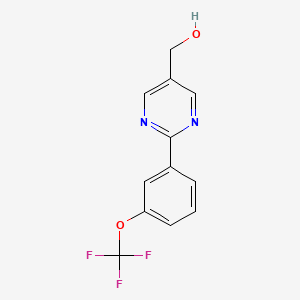
![6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15241557.png)
